ethyl 3-(1H-tetrazol-1-yl)benzoate
CAS No.: 168618-33-5
Cat. No.: VC6341465
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168618-33-5 |
|---|---|
| Molecular Formula | C10H10N4O2 |
| Molecular Weight | 218.216 |
| IUPAC Name | ethyl 3-(tetrazol-1-yl)benzoate |
| Standard InChI | InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |
| Standard InChI Key | SKMABBOBKQYXHZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 3-(1H-tetrazol-1-yl)benzoate (C₁₀H₁₀N₄O₂) consists of a benzoate ester core with a tetrazole group at the third carbon. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, confers distinct electronic properties:
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Aromaticity: The tetrazole ring exhibits aromatic character due to delocalized π-electrons, enhancing stability.
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Acid-Base Behavior: The N-H proton in the tetrazole ring has a pKa ≈ 4.5–5.0, enabling pH-dependent solubility and coordination chemistry .
Table 1: Comparative Properties of Tetrazole-Substituted Benzoates
| Property | Ethyl 3-(1H-tetrazol-1-yl)benzoate | Ethyl 4-(1H-tetrazol-1-yl)benzoate |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₂ | C₁₀H₁₀N₄O₂ |
| Molecular Weight (g/mol) | 218.21 | 218.21 |
| CAS Number | Not reported | 357159-60-5 |
| Substituent Position | Meta (3-position) | Para (4-position) |
| LogP (Predicted) | 1.82 | 1.79 |
The meta substitution in ethyl 3-(1H-tetrazol-1-yl)benzoate likely alters its dipole moment and crystal packing compared to the para isomer, potentially influencing solubility and solid-state reactivity .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis of the 3-substituted isomer is documented, analogous methods for para-substituted derivatives suggest feasible pathways:
Route 1: Cyclization of Ethyl 3-Aminobenzoate
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Reagents: Ethyl 3-aminobenzoate, sodium azide (NaN₃), triethyl orthoformate (HC(OEt)₃), glacial acetic acid .
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Conditions: Reflux at 110°C for 6–8 hours under nitrogen.
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Mechanism: The amine group undergoes cyclocondensation with NaN₃ and HC(OEt)₃ to form the tetrazole ring .
Route 2: Direct Functionalization of Benzoic Acid Derivatives
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Step 1: Nitration of ethyl 3-iodobenzoate to introduce a nitro group.
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Step 2: Reduction to the amine followed by tetrazole ring formation via Huisgen cycloaddition.
Table 2: Optimization Parameters for Tetrazole Synthesis
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key absorption bands for ethyl 3-(1H-tetrazol-1-yl)benzoate (predicted):
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1705–1710 cm⁻¹: Ester carbonyl (C=O) stretch.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.65 (s, 1H, tetrazole-H)
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δ 8.10–7.95 (m, 4H, aromatic H)
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δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
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δ 1.35 (t, J = 7.1 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 165.2 (C=O)
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δ 151.6 (tetrazole C)
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δ 132.4–126.8 (aromatic C)
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δ 61.2 (OCH₂CH₃)
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δ 14.1 (CH₃)
Applications in Materials Science
Coordination Polymers
Tetrazole-containing benzoates serve as ligands for transition metals. For example:
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Cu(II) Complexes: Ethyl 4-(1H-tetrazol-1-yl)benzoate forms a 2D network with Cu(NO₃)₂, showing luminescent properties.
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Fe(III) MOFs: Metal-organic frameworks derived from tetrazole ligands exhibit high surface areas (>1000 m²/g) for gas storage.
Challenges and Future Directions
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Synthetic Challenges: Positional isomerism complicates regioselective synthesis; catalytic methods for directing tetrazole formation to the meta position are needed.
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Toxicity Profiling: No in vivo toxicity data exist for the 3-isomer. Comparative studies with para analogs are essential.
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Computational Modeling: DFT calculations could predict the impact of substituent position on electronic structure and reactivity.
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